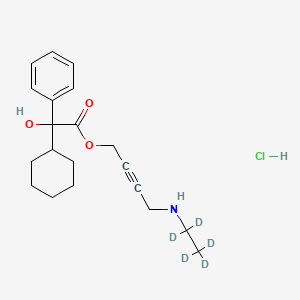![molecular formula C9H11ClN2O2 B584126 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 917918-79-7](/img/structure/B584126.png)
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl It is a derivative of pyrrolopyridine, characterized by the presence of two methoxy groups at the 4 and 7 positions of the pyrrolo[2,3-c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.
科学的研究の応用
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolo[2,3-c]pyridine derivatives with biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine: The free base form without the hydrochloride salt.
4,7-Dihydroxy-1H-pyrrolo[2,3-c]pyridine: A derivative with hydroxyl groups instead of methoxy groups.
4,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine: A derivative with methyl groups instead of methoxy groups.
Uniqueness
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other derivatives. The hydrochloride salt form also improves its stability and handling properties, making it more suitable for various applications in research and industry.
特性
IUPAC Name |
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8;/h3-5,10H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZDAQRFZQEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723316 |
Source


|
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-79-7 |
Source


|
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![L-[1-13C]xylose](/img/structure/B584054.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

![L-[5-13C]xylose](/img/structure/B584066.png)
